1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine is a synthetic organic compound that belongs to the class of anilides This compound is characterized by the presence of a piperidine ring substituted with a carbamoyl group attached to a 2,5-difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine typically involves the reaction of 2,5-difluoroaniline with 3-methylpiperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(N-(2,5-Difluorophenyl)carbamoyl)-3-methylpiperidine
- 1-(N-(3,5-Difluorophenyl)carbamoyl)-3-methylpiperidine
- 1-(N-(2,4-Difluorophenyl)carbamoyl)-3-methylpiperidine
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.
Properties
CAS No. |
198077-77-9 |
---|---|
Molecular Formula |
C13H16F2N2O |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-3-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H16F2N2O/c1-9-3-2-6-17(8-9)13(18)16-12-7-10(14)4-5-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) |
InChI Key |
JIJITNCIFJJKLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.